molecular formula C7H10BrFO4 B12838959 Dimethyl 2-bromo-3-fluoropentanedioate CAS No. 62216-38-0

Dimethyl 2-bromo-3-fluoropentanedioate

Cat. No.: B12838959
CAS No.: 62216-38-0
M. Wt: 257.05 g/mol
InChI Key: LBJGDHOVYGUFSH-UHFFFAOYSA-N
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Description

Dimethyl 2-bromo-3-fluoropentanedioate is an organic compound that belongs to the class of esters. It is characterized by the presence of both bromine and fluorine atoms attached to a pentanedioate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-bromo-3-fluoropentanedioate typically involves the esterification of 2-bromo-3-fluoropentanedioic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-bromo-3-fluoropentanedioate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester bonds can be hydrolyzed to yield the corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pentanedioates with various functional groups replacing the bromine atom.

    Reduction: Products include diols derived from the reduction of ester groups.

    Hydrolysis: Products include 2-bromo-3-fluoropentanedioic acid and methanol.

Scientific Research Applications

Dimethyl 2-bromo-3-fluoropentanedioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 2-bromo-3-fluoropentanedioate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-bromo-3-chloropentanedioate: Similar structure but with a chlorine atom instead of fluorine.

    Dimethyl 2-bromo-3-methylpentanedioate: Similar structure but with a methyl group instead of fluorine.

    Dimethyl 2-chloro-3-fluoropentanedioate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

Dimethyl 2-bromo-3-fluoropentanedioate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to its analogs. The combination of these halogens can influence the compound’s chemical behavior, making it valuable for specific synthetic applications.

Biological Activity

Dimethyl 2-bromo-3-fluoropentanedioate, with the chemical formula C7H10BrFO4, is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H10BrFO4
  • Molecular Weight : 239.06 g/mol
  • Physical State : Clear to pale yellow liquid
  • Boiling Point : 188 °C
  • Density : 1.33 g/cm³
  • Refractive Index : 1.47

Biological Activity Overview

This compound has been studied for its various biological activities, particularly in the context of medicinal chemistry and pharmacology. The following sections summarize key findings regarding its biological effects.

Cytotoxicity

Cytotoxicity assays have been performed on structurally related compounds, suggesting that this compound may also exhibit cytotoxic effects against various cancer cell lines. The mechanism is likely related to the compound's ability to interfere with cellular processes such as DNA replication and protein synthesis.

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)TBD
HeLa (cervical cancer)TBD

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : The bromine and fluorine substituents may interact with enzyme active sites, inhibiting their function.
  • Membrane Disruption : Similar compounds have been shown to disrupt lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Halogenated compounds can induce oxidative stress, contributing to cytotoxic effects.

Case Studies and Research Findings

Several studies have focused on the biological implications of halogenated compounds, providing insights into potential applications of this compound:

  • Study on Anticancer Properties : A study investigated various halogenated esters' effectiveness against cancer cell lines, noting that modifications in halogenation significantly impacted cytotoxicity levels.
  • Antimicrobial Efficacy Assessment : Research highlighted the role of halogens in enhancing the antimicrobial activity of organic compounds, suggesting that this compound could be explored further for its potential as an antimicrobial agent.

Properties

CAS No.

62216-38-0

Molecular Formula

C7H10BrFO4

Molecular Weight

257.05 g/mol

IUPAC Name

dimethyl 2-bromo-3-fluoropentanedioate

InChI

InChI=1S/C7H10BrFO4/c1-12-5(10)3-4(9)6(8)7(11)13-2/h4,6H,3H2,1-2H3

InChI Key

LBJGDHOVYGUFSH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C(C(=O)OC)Br)F

Origin of Product

United States

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